Cas no 2034290-63-4 (3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea)
![3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea structure](https://ja.kuujia.com/scimg/cas/2034290-63-4x500.png)
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea 化学的及び物理的性質
名前と識別子
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- 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea
- 3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,1-diphenylurea
- 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea
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- インチ: 1S/C23H21N5O/c1-27-17-19(16-26-27)22-14-18(12-13-24-22)15-25-23(29)28(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,16-17H,15H2,1H3,(H,25,29)
- InChIKey: YKGAQVCRVIYFLN-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC1C=CN=C(C2C=NN(C)C=2)C=1)N(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 499
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-6070-2mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-5mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-4mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-5μmol |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-30mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-40mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-2μmol |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-1mg |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-20μmol |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-6070-10μmol |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea |
2034290-63-4 | 10μmol |
$69.0 | 2023-09-08 |
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylureaに関する追加情報
Comprehensive Overview of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea (CAS No. 2034290-63-4)
The compound 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea (CAS No. 2034290-63-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole and pyridine core, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways. This article delves into the molecular characteristics, potential applications, and recent advancements related to this compound.
One of the key features of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea is its diphenylurea moiety, which is known for its ability to interact with biological targets such as protein kinases. Kinases are enzymes that regulate essential cellular processes, and their dysregulation is often associated with diseases like cancer and inflammatory disorders. The presence of the 1-methyl-1H-pyrazol-4-yl group further enhances the compound's binding affinity, making it a subject of intense study in preclinical research. Recent publications have highlighted its potential in targeting specific kinases, such as JAK and BTK, which are implicated in autoimmune diseases and hematological malignancies.
In the context of current trends, the search for novel kinase inhibitors has surged due to the growing demand for precision medicine. Terms like "kinase inhibitor drug discovery" and "small molecule therapeutics" are frequently searched in academic and industrial databases, reflecting the high interest in this area. The compound's CAS No. 2034290-63-4 is often queried by researchers looking for structural analogs or synthetic protocols. Additionally, its pyridine-pyrazole hybrid structure aligns with the broader trend of developing heterocyclic compounds for pharmaceutical applications, a topic that dominates recent scientific literature.
From a synthetic chemistry perspective, the preparation of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea involves multi-step organic transformations, including Suzuki-Miyaura coupling and urea formation reactions. These methods are well-documented in peer-reviewed journals, making the compound accessible to synthetic chemists. The compound's solubility and stability profiles have also been investigated, with studies suggesting that it exhibits favorable pharmacokinetic properties for further development. Such findings are critical for researchers exploring its potential as a lead compound in drug discovery programs.
Another area of interest is the compound's potential role in addressing unmet medical needs. For instance, the rise of drug-resistant diseases has spurred the search for new therapeutic agents, and molecules like 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea are being evaluated for their efficacy against resistant strains. Searches for "next-generation kinase inhibitors" and "overcoming drug resistance" often lead to discussions about innovative compounds like this one. Its mechanism of action, which may involve allosteric modulation or selective kinase inhibition, adds to its appeal as a research tool.
Beyond its pharmaceutical potential, the compound's structural complexity makes it a valuable subject for computational chemistry and molecular modeling. Researchers frequently use keywords like "molecular docking studies" and "structure-activity relationship (SAR)" when investigating similar molecules. The diphenylurea scaffold, in particular, is known for its versatility in drug design, allowing for modifications that can fine-tune biological activity. This adaptability is one reason why CAS No. 2034290-63-4 continues to be a focus of academic and industrial research.
In conclusion, 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea represents a compelling example of modern medicinal chemistry. Its combination of a pyrazole-pyridine core and a diphenylurea moiety positions it as a versatile candidate for therapeutic development. As the scientific community increasingly prioritizes targeted therapies and personalized medicine, compounds like this one are likely to remain at the forefront of research. For those interested in exploring its potential further, resources such as patent databases and chemical repositories provide additional insights into its applications and synthetic pathways.
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